1-Methyl-3,6-diazahomoadamantan-9-one
Overview
Description
1-Methyl-3,6-diazahomoadamantan-9-one is a heterocyclic compound that belongs to the class of diazahomoadamantanes These compounds are characterized by their unique polycyclic structure, which includes nitrogen atoms within the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3,6-diazahomoadamantan-9-one typically involves the condensation of tetramethylenediethylenetetramine with 4-phenylbutan-2-one and its derivatives. This reaction leads to the formation of fragrant compounds, including 1-benzyl-3,6-diazahomoadamantan-9-one and its derivatives . Another method involves the condensation of 1-phenylsulfanylpropan-2-one with 1,3,6,8-tetraazatricyclo[4.4.1.13,8]dodecane, followed by reduction and desulfurization steps .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3,6-diazahomoadamantan-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes and other derivatives.
Reduction: Reduction of nitro groups to amino groups can be achieved using hydrazine hydrate without a catalyst.
Substitution: The compound can undergo substitution reactions with various reagents to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium nitrate and sulfuric acid.
Reduction: Hydrazine hydrate and nickel-aluminum alloy in a water-base medium are commonly used for reduction reactions.
Substitution: Various isocyanates and hydrazines are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include amino derivatives, oximes, and substituted diazahomoadamantanes .
Scientific Research Applications
1-Methyl-3,6-diazahomoadamantan-9-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Methyl-3,6-diazahomoadamantan-9-one involves its interaction with specific molecular targets and pathways. For instance, as a soluble epoxide hydrolase inhibitor, it binds to the enzyme’s active site, preventing the metabolism of epoxy fatty acids. This inhibition can lead to vasodilation and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3,6-diazahomoadamantan-9-one: Similar in structure but with a phenyl group instead of a methyl group.
3,6-Diazahomoadamantane: Lacks the carbonyl group present in 1-Methyl-3,6-diazahomoadamantan-9-one.
9-Cyano-3,6-diazahomoadamantan-9-one: Contains a cyano group instead of a methyl group.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group and carbonyl functionality make it a versatile compound for various synthetic and research applications.
Properties
IUPAC Name |
1-methyl-3,6-diazatricyclo[4.3.1.13,8]undecan-9-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-10-6-11-2-3-12(7-10)5-8(4-11)9(10)13/h8H,2-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATWBKLXZBQLUHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CN3CCN(C1)CC(C3)C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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